![molecular formula C10H15N3O4S B13324692 N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes both nitro and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonamide group. The final step involves the methylation of the amino group to achieve the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Methyl-N-[2-(methylamino)ethyl]-4-aminobenzene-1-sulfonamide.
Scientific Research Applications
N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[2-(methylamino)ethyl]aniline
- N-Methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide
- N-Methyl-N-[2-(methylamino)ethyl]-4-aminobenzene-1-sulfonamide
Uniqueness
N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C10H15N3O4S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-11-7-8-12(2)18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
BONLDXOCBXOPDD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


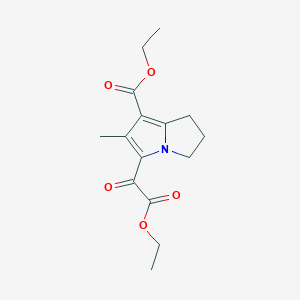
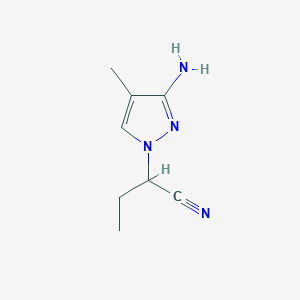
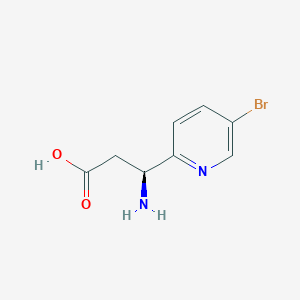
![3',5'-Dimethoxy-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B13324634.png)
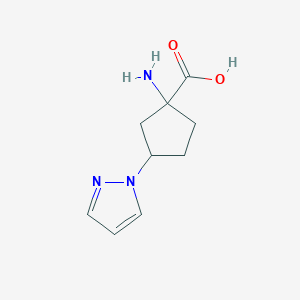
![Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13324647.png)
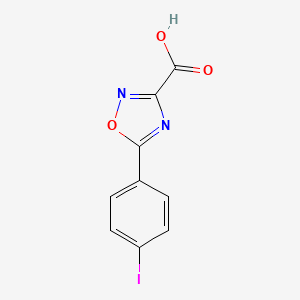
![3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine](/img/structure/B13324654.png)
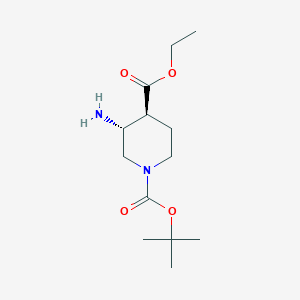
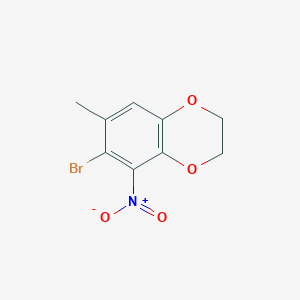


![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
